molecular formula C19H19IO3 B312959 3-allyl-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde

3-allyl-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde

Cat. No.: B312959
M. Wt: 422.3 g/mol
InChI Key: HJRMKECZYIRGCK-UHFFFAOYSA-N
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Description

3-allyl-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound with a complex structure, characterized by the presence of ethoxy, iodobenzyloxy, and prop-2-en-1-yl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Ethoxy Group:

    Introduction of the Iodobenzyl Group: The iodobenzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an iodide ion.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction, where an alkene reacts with a suitable electrophile.

    Formation of the Benzaldehyde Core: The final step involves the formation of the benzaldehyde core through an oxidation reaction, where an alcohol or an aldehyde precursor is oxidized to form the desired benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aldehyde group is oxidized to form a carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodobenzyloxy group is replaced by other nucleophiles.

    Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

    Addition: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).

Major Products Formed

    Oxidation: Formation of 3-Ethoxy-4-[(4-iodobenzyl)oxy]-5-(prop-2-en-1-yl)benzoic acid.

    Reduction: Formation of 3-Ethoxy-4-[(4-iodobenzyl)oxy]-5-(prop-2-en-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

    Addition: Formation of saturated benzaldehyde derivatives.

Scientific Research Applications

3-allyl-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-allyl-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Influence on Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(4-bromobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
  • 3-Ethoxy-4-[(4-chlorobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
  • 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde

Uniqueness

3-allyl-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the presence of the iodobenzyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C19H19IO3

Molecular Weight

422.3 g/mol

IUPAC Name

3-ethoxy-4-[(4-iodophenyl)methoxy]-5-prop-2-enylbenzaldehyde

InChI

InChI=1S/C19H19IO3/c1-3-5-16-10-15(12-21)11-18(22-4-2)19(16)23-13-14-6-8-17(20)9-7-14/h3,6-12H,1,4-5,13H2,2H3

InChI Key

HJRMKECZYIRGCK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)I)CC=C)C=O

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)I)CC=C)C=O

Origin of Product

United States

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